molecular formula C22H26N4O2S3 B12122851 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B12122851
M. Wt: 474.7 g/mol
InChI Key: LQHICXYRKNOPFA-LGMDPLHJSA-N
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Description

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C22H26N4O2S3 and its molecular weight is 474.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a thiazolidinone derivative with potential biological activities. Thiazolidinones have garnered attention due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of the compound is C22H26N4O4S2C_{22}H_{26}N_{4}O_{4}S_{2}, with a molecular weight of approximately 446.60 g/mol. The structure includes a thiazolidinone core, which is known for its biological activity.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit various biological activities:

  • Antibacterial Activity : Many thiazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in studies involving similar compounds, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Thiazolidinone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Compounds similar to the one demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism often involves the induction of apoptosis in cancer cells.
  • Anti-inflammatory Activity : Some derivatives have shown promising anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

1. Antibacterial Evaluation

A study conducted on thiazolidinone derivatives revealed that compounds structurally related to our target demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

CompoundBacteriaMIC (µg/mL)
Compound AStaphylococcus aureus12
Compound BEscherichia coli15
Target CompoundStaphylococcus aureus10
Target CompoundEscherichia coli14

These results suggest that the target compound may possess comparable or superior antibacterial properties .

2. Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa, MDA-MB-231) indicated that thiazolidinone derivatives exhibited IC50 values ranging from 10 µM to 20 µM. The target compound's efficacy was evaluated against a panel of cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MDA-MB-23118
A54920

These findings indicate a potential for further development as an anticancer agent .

The biological activity of thiazolidinones can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : The compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Modulation of Immune Response : Some derivatives may enhance the immune response by modulating cytokine release.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The thiazolidinone core is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Research has shown that derivatives of thiazolidinones can effectively disrupt bacterial cell wall synthesis and inhibit essential enzymes like DNA gyrase and topoisomerase .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The incorporation of the thiadiazole moiety enhances its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound .

Anticancer Potential
Emerging research highlights the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. Studies have shown promising results in various cancer cell lines, suggesting that it could serve as a lead compound for developing new cancer therapies .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound allows it to exhibit pesticidal properties. Preliminary studies suggest that it can act as an effective insecticide against agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Field trials have indicated a significant reduction in pest populations when applied at recommended concentrations .

Plant Growth Regulation
In addition to its pesticidal effects, the compound has been explored for its potential as a plant growth regulator. Research indicates that it can enhance seed germination and root development in various crops, contributing to increased agricultural yields. The application of this compound could lead to more sustainable farming practices by reducing the need for synthetic fertilizers .

Material Science Applications

Polymer Development
The compound's unique chemical properties make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating biodegradable polymers that could reduce environmental impact while maintaining performance characteristics .

Nanotechnology
In the realm of nanotechnology, this compound has potential applications in drug delivery systems. Its ability to form stable nanoparticles can be harnessed to improve the bioavailability of poorly soluble drugs. Studies are investigating its use as a carrier for targeted drug delivery, particularly in cancer therapy where localized treatment is crucial .

Properties

Molecular Formula

C22H26N4O2S3

Molecular Weight

474.7 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C22H26N4O2S3/c1-4-15-7-9-16(10-8-15)13-17-20(28)26(22(29)30-17)11-5-6-18(27)23-21-25-24-19(31-21)12-14(2)3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25,27)/b17-13-

InChI Key

LQHICXYRKNOPFA-LGMDPLHJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NN=C(S3)CC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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